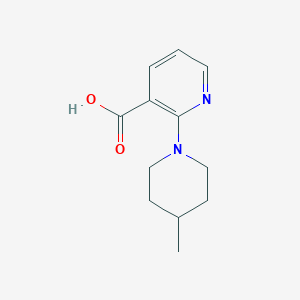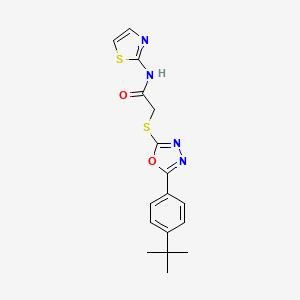
4-メチル-1-ピペリジニル)-ニコチン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methyl-1-piperidinyl)nicotinic acid is a chemical compound with the molecular formula C12H16N2O2. It is a derivative of nicotinic acid, where the hydrogen atom at the 2-position of the pyridine ring is replaced by a 4-methyl-1-piperidinyl group.
科学的研究の応用
2-(4-Methyl-1-piperidinyl)nicotinic acid has several scientific research applications:
作用機序
Target of Action
It is known that nicotinic acid, a closely related compound, acts as a precursor to nicotinamide coenzymes . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Mode of Action
Indirectly, it acts as a precursor to nicotinamide coenzymes, which are involved in many vital redox reactions . Direct effects of nicotinic acid include antilipolytic, vasodilatory, and neuroprotective functions .
Biochemical Pathways
Nicotinic acid, a closely related compound, is known to be involved in redox metabolism and nad-dependent pathways . The nicotinamide moiety of the coenzymes derived from nicotinic acid acts as an electron donor or acceptor in many vital redox reactions .
Result of Action
Nicotinic acid, a similar compound, is known to play a vital role in maintaining efficient cellular function .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-1-piperidinyl)nicotinic acid typically involves the reaction of nicotinic acid with 4-methylpiperidine under specific conditions. One common method includes:
Starting Materials: Nicotinic acid and 4-methylpiperidine.
Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of 2-(4-Methyl-1-piperidinyl)nicotinic acid may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and yield. The use of alternative coupling agents and catalysts that are more environmentally friendly and cost-effective is also explored .
化学反応の分析
Types of Reactions
2-(4-Methyl-1-piperidinyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include N-oxides, alcohol derivatives, and various substituted piperidine derivatives .
類似化合物との比較
Similar Compounds
Nicotinic Acid:
Isonicotinic Acid: Another derivative of nicotinic acid, used in the synthesis of isoniazid, an important anti-tuberculosis drug.
Picolinic Acid: A positional isomer of nicotinic acid, used in the synthesis of metal chelates and as a dietary supplement.
Uniqueness
2-(4-Methyl-1-piperidinyl)nicotinic acid is unique due to the presence of the 4-methyl-1-piperidinyl group, which imparts distinct chemical and biological properties. This modification enhances its potential as a therapeutic agent and broadens its range of applications in scientific research .
特性
IUPAC Name |
2-(4-methylpiperidin-1-yl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9-4-7-14(8-5-9)11-10(12(15)16)3-2-6-13-11/h2-3,6,9H,4-5,7-8H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXHFIVPZXGKPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=CC=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(2,4-Dichlorophenyl)methyl]-3-methyl-8-(4-propylpiperazinyl)-1,3,7-trihydro purine-2,6-dione](/img/structure/B2358832.png)




![N-[4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2358837.png)
![2-[(2,6-Dichlorobenzyl)sulfanyl]-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2358843.png)




![3-benzyl-7-((3-chlorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2358850.png)
![2-Amino-[1,3]thiazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B2358851.png)
